What is the chemical structure of Sucnr1-IN-2?
What is the chemical structure of Sucnr1-IN-2?
An In-Depth Technical Guide to Sucnr1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and biological context of Sucnr1-IN-2, a known inhibitor of the Succinate Receptor 1 (SUCNR1). This document collates available data on its structure, summarizes the activity of related compounds, and illustrates the key signaling pathways it modulates.
Chemical Structure of Sucnr1-IN-2
Sucnr1-IN-2 is a small molecule inhibitor of the SUCNR1 receptor. Its chemical identity is defined by the following properties:
-
Chemical Name: (2S)-2-[[4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-yl]formamido]pentanedioic acid
-
Molecular Formula: C₁₇H₁₃F₃N₂O₆[1]
-
Molecular Weight: 398.29 g/mol [1]
-
SMILES String: OC(C--INVALID-LINK--NC(C1=NC(C2=CC=C(C=C2)OC(F)(F)F)=CC=C1)=O)=O[1]
2D Chemical Structure:
Caption: 2D chemical structure of Sucnr1-IN-2.
Biological Activity and Quantitative Data
Sucnr1-IN-2 is identified as an inhibitor of the Succinate Receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91). It is noted for its potential application in the study of neurodegenerative diseases and neuroinflammation. While specific quantitative data such as IC₅₀ or Kᵢ values for Sucnr1-IN-2 are not detailed in the available literature, data for other known SUCNR1 modulators provides a valuable comparative context for researchers.
Table 1: Quantitative Activity of Selected SUCNR1 Modulators
| Compound Name | Type | Target Species | Assay Type | Value | Reference(s) |
| SUCNR1-IN-1 | Inhibitor | Human | IC₅₀ | 88 nM | |
| hGPR91 antagonist 1 (Cpd 4c) | Antagonist | Human | IC₅₀ | 7 nM | |
| hGPR91 antagonist 3 (Cpd 5g) | Antagonist | Human | IC₅₀ | 35 nM | |
| hGPR91 antagonist 3 (Cpd 5g) | Antagonist | Rat | IC₅₀ | 135 nM | |
| NF-56-EJ40 | Antagonist | Human | IC₅₀ | 25 nM | |
| NF-56-EJ40 | Antagonist | Human | Kᵢ | 33 nM | |
| cis-Epoxysuccinic acid | Agonist | Not Specified | EC₅₀ (cAMP) | 2.7 µM | |
| Succinate/succinate antagonist 1 | Antagonist | Not Specified | IC₅₀ | 20 µM |
Experimental Protocols and Methodologies
Detailed experimental protocols for the characterization of Sucnr1-IN-2 are not publicly available. However, a generalized workflow for evaluating the activity of a putative SUCNR1 inhibitor can be constructed based on standard methodologies reported for other compounds targeting this receptor.
Generalized Workflow for Characterizing a SUCNR1 Inhibitor
The following diagram outlines a typical experimental workflow to determine the efficacy and mechanism of action of a compound like Sucnr1-IN-2.
Caption: Generalized workflow for SUCNR1 inhibitor characterization.
Key Methodologies:
-
Calcium Mobilization Assay: SUCNR1 activation via the Gq pathway leads to intracellular calcium release. In this assay, cells expressing SUCNR1 are loaded with a calcium-sensitive dye (e.g., Fura-2 AM). The ability of Sucnr1-IN-2 to block succinate-induced fluorescence changes would be measured to quantify its antagonist activity.
-
cAMP Inhibition Assay: The Gi-coupled pathway of SUCNR1 inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Cells are stimulated with an agent like forskolin to elevate cAMP, and the ability of succinate to reduce these levels is measured. The potency of Sucnr1-IN-2 would be determined by its ability to reverse the succinate-mediated inhibition.
-
Western Blot for Downstream Signaling: Activation of SUCNR1 can lead to the phosphorylation of kinases such as ERK and AKT. An experimental protocol would involve treating SUCNR1-expressing cells with succinate in the presence and absence of varying concentrations of Sucnr1-IN-2. Cell lysates would then be analyzed by Western blot using antibodies specific for phosphorylated ERK (pERK) and AKT (pAKT) to determine if the inhibitor blocks these downstream events.
SUCNR1 Signaling Pathways
SUCNR1 is a pleiotropic receptor that couples to distinct G-protein signaling cascades, primarily Gᵢ and Gᵩ, depending on the cell type and context. This dual signaling capacity allows it to regulate a wide array of physiological and pathological processes, from inflammation and immune responses to metabolic homeostasis.
The following diagram illustrates the primary signaling pathways initiated by SUCNR1 activation and indicates the point of inhibition by antagonists like Sucnr1-IN-2.
Caption: SUCNR1 receptor signaling pathways and point of inhibition.
